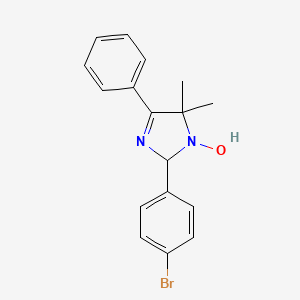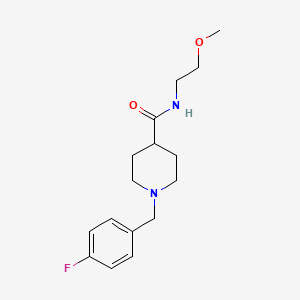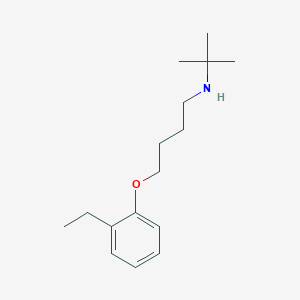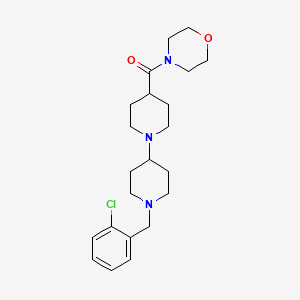
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has been found to possess unique biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain inflammatory molecules and an increase in the production of certain neurotransmitters, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of inflammatory molecules such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to increase the production of neurotransmitters such as dopamine and serotonin, leading to its potential therapeutic effects on neurological disorders.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol in lab experiments is its ability to selectively target certain enzymes and receptors. This allows researchers to study the specific effects of inhibiting these targets. However, one limitation is that the compound has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
将来の方向性
There are several future directions for research on 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol. One potential area of study is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to understand the compound's mechanism of action and potential side effects. Finally, the development of more efficient and cost-effective synthesis methods could make the compound more accessible for research and potential therapeutic applications.
In conclusion, 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is a promising compound with potential therapeutic applications. Its unique biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of 2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol can be achieved through various methods. One of the most common methods is the reaction between 4-bromobenzaldehyde and N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then reacted with phenylhydrazine to form the final product.
科学的研究の応用
2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and anti-anxiety properties. Additionally, it has been shown to have a positive effect on the central nervous system, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-bromophenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c1-17(2)15(12-6-4-3-5-7-12)19-16(20(17)21)13-8-10-14(18)11-9-13/h3-11,16,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJVLZWBRSUBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)


![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)
![3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone](/img/structure/B5195379.png)
![N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)
